molecular formula C8H10BrN3O3 B8386376 (2-bromoimidazol-1-yl) morpholine-4-carboxylate

(2-bromoimidazol-1-yl) morpholine-4-carboxylate

Cat. No.: B8386376
M. Wt: 276.09 g/mol
InChI Key: XCWQGQVBZFDYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromoimidazol-1-yl) morpholine-4-carboxylate is a compound that combines the structural features of morpholine, imidazole, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoimidazol-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with 2-bromo-imidazole in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-bromoimidazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .

Scientific Research Applications

(2-bromoimidazol-1-yl) morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-bromoimidazol-1-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and its esters.

    Imidazole Derivatives: Compounds like 2-bromo-imidazole and its analogs.

Uniqueness

(2-bromoimidazol-1-yl) morpholine-4-carboxylate is unique due to the combination of morpholine and imidazole moieties, along with the presence of a bromine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10BrN3O3

Molecular Weight

276.09 g/mol

IUPAC Name

(2-bromoimidazol-1-yl) morpholine-4-carboxylate

InChI

InChI=1S/C8H10BrN3O3/c9-7-10-1-2-12(7)15-8(13)11-3-5-14-6-4-11/h1-2H,3-6H2

InChI Key

XCWQGQVBZFDYDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)ON2C=CN=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-2-bromoimidazole, hydrochloride and 4-morpholine carbonyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc) (98%, crystals).
Name
1-hydroxy-2-bromoimidazole, hydrochloride
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